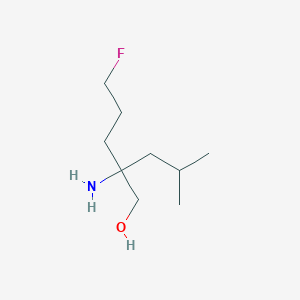
2-Amino-2-(3-fluoropropyl)-4-methylpentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(3-fluoropropyl)-4-methylpentan-1-ol is a fluorinated amino alcohol compound It is characterized by the presence of an amino group, a fluoropropyl group, and a hydroxyl group attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-fluoropropyl)-4-methylpentan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-fluoropropylamine with 4-methylpentan-1-ol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(3-fluoropropyl)-4-methylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(3-fluoropropyl)-4-methylpentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(3-fluoropropyl)-4-methylpentan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The fluoropropyl group can enhance its lipophilicity, facilitating its passage through biological membranes. These interactions can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-2-(3-chloropropyl)-4-methylpentan-1-ol
- 2-Amino-2-(3-bromopropyl)-4-methylpentan-1-ol
- 2-Amino-2-(3-hydroxypropyl)-4-methylpentan-1-ol
Uniqueness
2-Amino-2-(3-fluoropropyl)-4-methylpentan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Biologische Aktivität
2-Amino-2-(3-fluoropropyl)-4-methylpentan-1-ol is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound, often referred to as a fluorinated amino alcohol, possesses a unique structure that contributes to its biological properties. The presence of the fluoropropyl group enhances lipophilicity and potentially alters receptor interactions.
Research indicates that this compound may interact with various neurotransmitter systems. The compound's structural similarities to known neurotransmitters suggest it could modulate the activity of receptors involved in neurological processes.
Key Mechanisms:
- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system.
- Transport Systems : The compound has been shown to interact with amino acid transport systems, which are crucial for cellular uptake and metabolism.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Oncological Applications : A study conducted on glioblastoma models indicated that the compound could enhance imaging capabilities through PET scans, suggesting its utility as a tracer in cancer diagnostics. The uptake was significantly higher compared to traditional tracers, highlighting its potential in tumor targeting strategies.
- Neurological Implications : Research exploring the compound's effects on neurotransmitter systems has shown promise in modulating synaptic transmission, which could lead to new treatments for neurodegenerative diseases.
Research Findings
Recent findings emphasize the need for further investigation into the pharmacokinetics and long-term effects of this compound. Notably:
- Safety Profile : Initial toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses, but comprehensive toxicological studies are necessary.
- Efficacy : Efficacy studies are ongoing to determine the optimal dosing regimens and delivery methods for clinical applications.
Eigenschaften
Molekularformel |
C9H20FNO |
|---|---|
Molekulargewicht |
177.26 g/mol |
IUPAC-Name |
2-amino-2-(3-fluoropropyl)-4-methylpentan-1-ol |
InChI |
InChI=1S/C9H20FNO/c1-8(2)6-9(11,7-12)4-3-5-10/h8,12H,3-7,11H2,1-2H3 |
InChI-Schlüssel |
MVXNZACLYAAFAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CCCF)(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















